[1,1'-Bicyclopentyl]-2-aceticacid structure elucidation
[1,1'-Bicyclopentyl]-2-aceticacid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of [1,1'-Bicyclopentyl]-2-acetic acid
Foreword: Charting the Unknown
In the landscape of drug discovery and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. This guide is crafted for researchers, scientists, and drug development professionals who are tasked with this critical endeavor. We will navigate the systematic process of structure elucidation for a novel compound: [1,1'-Bicyclopentyl]-2-acetic acid. As this molecule is not extensively documented in public databases, this guide will serve as a predictive and methodological framework, detailing the logical progression of experiments and the causal reasoning behind each analytical choice. Our approach is not merely a sequence of protocols but a self-validating system designed to build an unassailable case for the final molecular structure, grounded in the principles of spectroscopic analysis and scientific integrity.
The Central Hypothesis: Defining the Target Structure
The nomenclature "[1,1'-Bicyclopentyl]-2-acetic acid" implies a specific connectivity. It suggests an acetic acid moiety attached at the '2' position of one of two cyclopentyl rings that are themselves joined at their '1' positions. This leads to the proposed structure below:
Proposed Structure:
(A simplified 2D representation)
Our primary objective is to design a series of experiments that will either confirm or refute this hypothesized structure. The molecular formula for this structure is C₁₂H₂₀O₂.
Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)
The first step in characterizing an unknown compound is to determine its elemental composition. HRMS provides an exceptionally accurate mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Expertise & Rationale
We choose Electrospray Ionization (ESI) as the ionization technique due to its "soft" nature, which minimizes fragmentation and maximizes the probability of observing the intact molecular ion.[1] This is particularly important for a molecule that may not be exceptionally stable. We will operate in both positive and negative ion modes to capture the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. The negative ion mode is often highly effective for carboxylic acids.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a high-purity solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate a time-of-flight (TOF) or Orbitrap mass spectrometer using a known standard to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition (Negative Ion Mode):
-
Set the ion polarity to negative.
-
Scan a mass range of m/z 50-500.
-
Observe the deprotonated molecule [M-H]⁻.
-
-
Data Acquisition (Positive Ion Mode):
-
Set the ion polarity to positive.
-
Scan a mass range of m/z 50-500.
-
Observe the protonated molecule [M+H]⁺ and potentially sodium adducts [M+Na]⁺.
-
-
Data Analysis: Use the instrument software to calculate the elemental composition from the measured exact mass of the most abundant ion.
Anticipated Data & Interpretation
The theoretical exact mass of C₁₂H₂₀O₂ is 196.14633 Da. The HRMS data should confirm this with a high degree of accuracy.
| Ion Species | Theoretical m/z | Expected Experimental m/z (within 5 ppm) |
| [M-H]⁻ | 195.13909 | 195.13909 ± 0.00098 |
| [M+H]⁺ | 197.15368 | 197.15368 ± 0.00099 |
| [M+Na]⁺ | 219.13562 | 219.13562 ± 0.00110 |
A match between the experimental and theoretical mass within 5 ppm provides strong evidence for the molecular formula C₁₂H₂₀O₂.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
With the molecular formula established, FTIR spectroscopy is employed to identify the key functional groups present. This technique is highly reliable for detecting the characteristic vibrational modes of the carboxylic acid group.[2][3]
Expertise & Rationale
Carboxylic acids exhibit very distinct and easily identifiable peaks in an IR spectrum. The O-H stretch of the carboxyl group is exceptionally broad due to hydrogen bonding, and the C=O stretch is very strong.[3][4] Their presence provides immediate confirmation of a major structural feature.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
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Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
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Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
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Data Processing: Perform baseline correction and peak picking.
Anticipated Data & Interpretation
The FTIR spectrum is expected to show the following characteristic absorption bands, confirming the presence of a saturated carboxylic acid.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity & Shape | Significance |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | Confirms the -COOH group. The broadness is due to hydrogen bonding.[2][3] |
| ~2950, ~2870 | C-H stretch (sp³ C-H) | Strong | Indicates the presence of the saturated bicyclopentyl framework. |
| ~1710 | C=O stretch (Carboxylic Acid Dimer) | Strong, Sharp | Confirms the carbonyl of the -COOH group.[2] |
| ~1300 | C-O stretch | Medium | Further evidence of the carboxylic acid group. |
| ~920 | O-H bend (out-of-plane) | Medium, Broad | Characteristic of carboxylic acid dimers.[3] |
Elucidating the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[5][6] A suite of 1D and 2D NMR experiments will be used to assemble the molecular puzzle piece by piece.
Overall NMR Strategy Workflow
The following diagram illustrates the logical flow of the NMR experimental strategy.
Caption: Workflow for NMR-based structure elucidation.
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (multiplicity).
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is used.
-
Deuterium Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the acidic -COOH proton will disappear, confirming its identity.[2]
Anticipated Data & Interpretation:
-
-COOH Proton: A broad singlet is expected around 10-12 ppm, which will disappear upon D₂O exchange.[2]
-
-CH₂-COOH Protons: These two protons are diastereotopic due to the adjacent chiral center (C2). They should appear as two distinct signals, likely a doublet of doublets each (an AB quartet further split by the C2 proton), in the 2.2-2.6 ppm range.
-
C2-H Proton: This single proton is attached to the carbon bearing the acetic acid group. It will be coupled to the adjacent methylene protons of the acetic acid group and the protons on the cyclopentyl ring. A complex multiplet is expected.
-
Bicyclopentyl Protons: The remaining 16 protons of the two cyclopentyl rings will produce a complex series of overlapping multiplets in the aliphatic region, roughly between 1.2 and 2.0 ppm. The significant overlap will make direct interpretation challenging, necessitating 2D NMR.
¹³C{¹H} NMR: Carbon Skeleton Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH, CH₂, and CH₃ groups.
Experimental Protocol:
-
Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum.
-
DEPT-135: Run a DEPT-135 experiment, where CH and CH₃ signals appear as positive peaks, and CH₂ signals appear as negative peaks. Quaternary carbons are absent.
Anticipated Data & Interpretation: Due to symmetry, fewer than 12 carbon signals may be observed. The key is to identify the characteristic downfield signals.
| Expected Chemical Shift (ppm) | Carbon Type | DEPT-135 Phase | Significance |
| ~175-180 | C=O | Absent | Confirms the carboxylic acid carbonyl.[2] |
| ~50-60 | C1 (Quaternary) | Absent | The spiro carbon where the two rings join. |
| ~40-50 | C2 (CH) | Positive | The carbon atom connected to the acetic acid side chain. |
| ~35-45 | -CH₂-COOH | Negative | The methylene carbon of the acetic acid group. |
| ~20-40 | Cyclopentyl CH₂ | Negative | Multiple signals for the remaining methylene carbons of the two rings. |
2D NMR: Assembling the Pieces
2D NMR experiments are essential to overcome the signal overlap in the 1D spectra and establish definitive atomic connectivity.[7]
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
Expected Correlations:
-
A cross-peak between the C2-H proton and the diastereotopic -CH₂-COOH protons.
-
A network of cross-peaks connecting all the protons within each cyclopentyl ring. This will help trace the connectivity around the rings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton signal with the carbon signal of the atom to which it is directly attached.
-
Expected Correlations:
-
Will definitively link every proton signal (except the -COOH proton) to its corresponding carbon signal from the ¹³C spectrum. This is invaluable for resolving ambiguity in the heavily overlapped aliphatic region.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons that are separated by 2-3 bonds. This is the key experiment for connecting the different spin systems.
-
Trustworthiness: This experiment validates the entire structure by linking fragments that are not directly bonded.
-
Key Expected Correlations:
-
Connecting the Acetic Acid Group to the Ring: A correlation from the -CH₂-COOH protons to the C2 carbon of the cyclopentyl ring, and crucially, to the carbonyl carbon (C=O).
-
Confirming the Bicyclopentyl Core: Correlations from protons on one ring to the quaternary C1 carbon, and also to carbons on the adjacent ring. For instance, protons at C2 and C5 should show a correlation to C1.
-
Caption: Key HMBC correlations for structure confirmation.
Corroborating Evidence: Tandem Mass Spectrometry (MS/MS)
While HRMS gives the molecular formula, tandem mass spectrometry (MS/MS) provides information about the molecule's fragmentation, which can be used to verify the connectivity of the major structural components.
Expertise & Rationale
By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns. For carboxylic acids, common fragmentations include the loss of water (H₂O) and the loss of the carboxyl group (•COOH or CO₂).[8][9]
Experimental Protocol: MS/MS
-
Instrument: Use a triple quadrupole or ion trap mass spectrometer.
-
Parent Ion Selection: In the first mass analyzer, select the [M-H]⁻ ion (m/z 195.14).
-
Fragmentation: Subject the selected ions to CID in the collision cell using an inert gas like argon.
-
Daughter Ion Scan: Scan the resulting fragment ions in the final mass analyzer.
Anticipated Fragmentation Data
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 195.14 ([M-H]⁻) | 151.15 | CO₂ (44 Da) | Loss of the carboxyl group, a classic fragmentation for carboxylic acids. |
| 195.14 ([M-H]⁻) | 127.11 | C₅H₈ (68 Da) | Cleavage of one of the cyclopentyl rings. |
Final Synthesis of Evidence and Conclusion
The structure of [1,1'-Bicyclopentyl]-2-acetic acid is confirmed by the convergence of all analytical data:
-
HRMS establishes the molecular formula as C₁₂H₂₀O₂.
-
FTIR confirms the presence of a saturated carboxylic acid functional group and an aliphatic framework.
-
¹H and ¹³C NMR provide the count of unique proton and carbon environments, consistent with the proposed structure.
-
COSY, HSQC, and HMBC NMR experiments work in concert to unambiguously establish the atom-to-atom connectivity, linking the acetic acid moiety to the C2 position of one cyclopentyl ring and confirming the spiro-junction of the two rings at C1.
-
MS/MS data reveals fragmentation patterns, such as the loss of CO₂, that are characteristic of the proposed structure.
This multi-faceted, self-validating approach provides an exceptionally high degree of confidence, leaving no ambiguity in the final structural assignment. This rigorous process ensures the scientific integrity required for subsequent research and development activities.
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